molecular formula C13H12ClNOS B2450836 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-12-7

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone

Cat. No. B2450836
CAS RN: 93523-12-7
M. Wt: 265.76
InChI Key: ZZZFOCAZUGVOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone, also known as CTP, is a synthetic chemical compound with a wide range of applications in scientific research and industrial production. CTP has a molecular formula of C9H10ClNO2S, and is composed of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. It is a colorless solid at room temperature, and is soluble in both water and organic solvents. CTP has a wide range of uses in both research and industrial applications, and has been studied for its potential applications in pharmacology, medicinal chemistry, and organic synthesis.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is involved in the synthesis of intermediates for pharmaceuticals like Duloxetine. A study demonstrated the synthesis of (S)-3-Chloro-1-(2-thienyl)-1-propanol, an intermediate for Duloxetine, using immobilized Candida pseudotropicalis 104 (Ou Zhimin et al., 2012). Another research utilized Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, also used in antidepressant drugs (Y. Choi et al., 2010).

Chemical Synthesis and Reactions

  • The compound has been used in the preparation of various chemical structures. For instance, a study reported the synthesis of compounds through reactions of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone for potential antiviral evaluations (H. Sayed & M. A. Ali, 2007). Another research focused on the alkylation of aryl 3-oxopropanedithioate with α-haloketones to construct differently substituted thiophenes (Reichel Samuel et al., 2008).

Molecular Structure and Spectroscopic Studies

  • The molecular structure and spectroscopic characteristics of derivatives of 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone have been extensively studied. A research analyzed the molecular structure and solvent-electronic studies of (2E)-1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)-prop-2-en-1-one (A. Thamarai et al., 2020). Additionally, the synthesis and spectroscopic investigation of 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl) prop-2-en-1-one provided insights into the nonlinear optical properties of chalcone derivatives (Rajesh Kumar et al., 2017).

properties

IUPAC Name

3-(4-chloroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZFOCAZUGVOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone

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